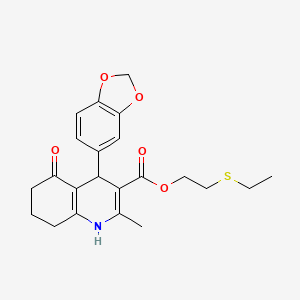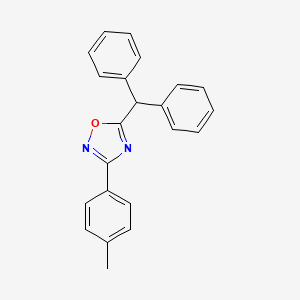![molecular formula C15H19NO2 B4900596 (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMA-1 is a derivative of the phenethylamine class of compounds and has been found to possess significant biological activity.
作用機序
The exact mechanism of action of (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be related to its ability to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and increase the activity of antioxidant enzymes, such as superoxide dismutase.
実験室実験の利点と制限
One of the advantages of using (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a useful tool for studying the mechanisms underlying inflammation-related disorders. However, one of the limitations of using this compound is its potential toxicity at higher doses. Therefore, caution must be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for research on (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential as a therapeutic agent for pain and inflammation-related disorders. Further studies are needed to determine the optimal dose and administration route for this compound in these conditions. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 4-methoxyphenylacetone with 2-furylcarbinol in the presence of sodium borohydride. The resulting product is then treated with N-methyl-N-(trimethylsilyl) trifluoroacetamide to yield this compound. This synthesis method has been reported in the literature and has been used in various studies to obtain this compound for research purposes.
科学的研究の応用
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied extensively for its potential therapeutic applications. It has been found to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to possess anti-cancer activity, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12(16-11-15-4-3-9-18-15)10-13-5-7-14(17-2)8-6-13/h3-9,12,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMWMJURSAYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)
![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)

![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)




![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)